5,7-Dichloro-1,8-naphthyridin-2-amine

Description

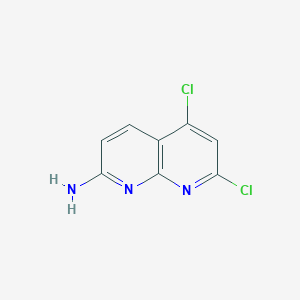

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-5-3-6(10)12-8-4(5)1-2-7(11)13-8/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAYOFOFEATUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=N2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444372 | |

| Record name | 5,7-dichloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131998-24-8 | |

| Record name | 5,7-dichloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dichloro-1,8-naphthyridin-2-amine

This technical guide provides a comprehensive overview of 5,7-Dichloro-1,8-naphthyridin-2-amine, a molecule of interest within the broader class of 1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also draws upon information from closely related analogues to present a thorough profile.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes key physicochemical properties, with some values estimated based on the general characteristics of the 1,8-naphthyridine class.

| Property | Value | Source/Comment |

| CAS Number | 131998-24-8 | [1][2] |

| Molecular Formula | C₈H₅Cl₂N₃ | [2] |

| Molecular Weight | 214.05 g/mol | Calculated |

| Solubility | Not available | Generally soluble in organic solvents like DMSO and DMF.[7] |

| pKa | Not available | The pKa of the related 1,5-Naphthyridine is 2.91.[7] |

| logP (calculated) | Not available | The logP for the related 2-Amino-5-chloropyridine is 1.1.[7] |

Synthesis and Characterization

A potential synthetic pathway is illustrated below:

Caption: Plausible synthetic route for this compound.

Experimental Protocols

General Characterization Methods:

The characterization of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be utilized to confirm the chemical structure, including the specific positions of the amino and chloro substituents on the naphthyridine ring.

-

Mass Spectrometry (MS): This technique would be employed to determine the molecular weight and confirm the elemental composition of the synthesized compound.

-

Melting Point Analysis: To ascertain the melting point and evaluate the purity of the compound.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, thereby further validating the empirical formula.

Biological Activity and Potential Applications

The 1,8-naphthyridine core is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[3][4][6] While specific biological data for this compound is limited, its structural features suggest potential for investigation in several therapeutic areas.

Anticancer Activity: Many 1,8-naphthyridine derivatives exhibit potent anticancer properties, often through the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division.[10] By stabilizing the enzyme-DNA complex, these compounds can induce DNA strand breaks, leading to apoptosis in cancer cells.

Antibacterial Activity: Structurally similar to fluoroquinolone antibiotics, 1,8-naphthyridine derivatives are known to target bacterial DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication.[10] This mechanism of action makes them effective against a range of both Gram-positive and Gram-negative bacteria. Some derivatives have also been shown to modulate antibiotic resistance by inhibiting bacterial efflux pumps.[11]

Anti-inflammatory and Immunomodulatory Effects: Certain 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory disorders.[10]

A generalized workflow for the biological evaluation of a novel 1,8-naphthyridine derivative is presented below:

Caption: Experimental workflow for SAR studies of 1,8-naphthyridine derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

This assay is commonly used to determine the cytotoxic activity of compounds against cancer cell lines.

-

Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 1,8-naphthyridine derivative for a specified period (e.g., 48-72 hours).

-

After incubation, add a solution of MTT to each well.

-

Viable cells will convert the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined by plotting viability against compound concentration.[10]

-

Antibacterial Susceptibility Testing (Broth Microdilution):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.

-

Procedure:

-

Prepare a two-fold serial dilution of the 1,8-naphthyridine derivative in a liquid growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12][13]

-

Potential Mechanism of Action

As many 1,8-naphthyridine derivatives function as anticancer agents by inhibiting Topoisomerase II, a proposed mechanism of action is illustrated below:

Caption: Proposed mechanism of anticancer activity via Topoisomerase II inhibition.

Conclusion

This compound, as a member of the promising 1,8-naphthyridine class of compounds, holds potential for further investigation in drug discovery and development. While specific data on this particular molecule is sparse, the well-documented biological activities of the broader 1,8-naphthyridine family provide a strong rationale for its synthesis and evaluation as a potential therapeutic agent. The experimental protocols and potential mechanisms of action outlined in this guide offer a foundational framework for researchers and scientists to explore the therapeutic utility of this and related compounds.

References

- 1. 131998-24-8|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Amino-5,7-dichloro-1,8-naphthyridine|CAS 131998-24-8|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5,7-Dichloro-1,8-naphthyridin-2-amine: Synthesis, Molecular Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,7-Dichloro-1,8-naphthyridin-2-amine, a chlorinated derivative of the 1,8-naphthyridine scaffold. The 1,8-naphthyridine core is a recognized privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document details the molecular characteristics, a plausible synthetic route, and the known biological activities of this compound and its closely related analogs, supported by experimental protocols and data visualizations.

Molecular and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The incorporation of two chlorine atoms and an amino group onto the 1,8-naphthyridine core significantly influences its chemical reactivity and biological interactions.

| Property | Value |

| Molecular Formula | C₈H₅Cl₂N₃ |

| Molecular Weight | 214.051 g/mol |

| CAS Number | 131998-24-8 |

Synthesis Protocol

Proposed Synthetic Route:

The synthesis commences with the construction of the naphthyridine core, followed by chlorination and subsequent amination.

-

Step 1: Synthesis of 5,7-Dichloro-1,8-naphthyridin-2(1H)-one This initial step would likely involve a condensation reaction. A plausible approach is the reaction of a dichlorinated 2-aminopyridine derivative with a suitable three-carbon synthon, such as diethyl malonate, in the presence of a base like sodium ethoxide, followed by cyclization upon heating.

-

Step 2: Synthesis of 2,5,7-Trichloro-1,8-naphthyridine The resulting 5,7-dichloro-1,8-naphthyridin-2(1H)-one is then subjected to chlorination. This is typically achieved by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] This step converts the hydroxyl group at the 2-position to a chlorine atom, yielding the trichlorinated intermediate.

-

Step 3: Synthesis of this compound The final step involves a selective nucleophilic aromatic substitution to introduce the amino group at the C2 position. This can be accomplished by heating the 2,5,7-trichloro-1,8-naphthyridine intermediate with a solution of ammonia in a sealed tube under pressure.[3] The greater reactivity of the chlorine atom at the C2 position allows for its selective replacement by the amino group.

Caption: Proposed multi-step synthesis of this compound.

Biological Activities and Potential Mechanisms of Action

Derivatives of the 1,8-naphthyridine scaffold are known to possess a broad spectrum of biological activities. While specific data for this compound is limited, the activities of closely related compounds provide valuable insights into its potential therapeutic applications.

Antibacterial Activity

While some 1,8-naphthyridine derivatives exhibit direct antibacterial effects, others act as antibiotic modulators, enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) bacterial strains.[4] For instance, a sulfonamide derivative of the closely related 2-amino-5-chloro-1,8-naphthyridine has been shown to potentiate the activity of fluoroquinolones.[5][6] This derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, did not show clinically relevant direct antibacterial activity (MIC ≥ 1024 µg/mL) but significantly reduced the Minimum Inhibitory Concentration (MIC) of fluoroquinolones against resistant strains of Escherichia coli and Staphylococcus aureus.[5][6]

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Derivative (µg/mL) | Fold Reduction in MIC |

| Escherichia coli 06 | Norfloxacin | 128 | 64 | 2 |

| Ofloxacin | 64 | 32 | 2 | |

| Lomefloxacin | 16 | 3.2 | 5 | |

| Staphylococcus aureus 10 | Norfloxacin | 256 | 128 | 2 |

| Ofloxacin | 128 | 64 | 2 | |

| Lomefloxacin | 32 | 8 | 4 |

Data for 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide[5]

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[7][8] The proposed mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer progression, such as topoisomerase II or various protein kinases.[2][9] Inhibition of these enzymes leads to DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells. While specific IC₅₀ values for this compound are not available in the reviewed literature, the general anticancer potential of the 1,8-naphthyridine scaffold is well-established.

Caption: Generalized mechanism of anticancer activity for 1,8-naphthyridine derivatives.

Experimental Protocols

To facilitate further research and comparative studies, the following is a detailed protocol for a key assay used to evaluate the antibacterial activity of 1,8-naphthyridine derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method and is a standard for assessing the antibacterial efficacy of a compound.[5][10]

1. Materials and Reagents:

-

Test compound (this compound)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Solvent for the test compound (e.g., DMSO)

2. Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Compound Preparation and Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate to achieve the desired concentration range.

-

Prepare similar dilutions for the positive control antibiotic.

-

Include wells for a growth control (bacteria and broth only), a sterility control (broth only), and a solvent control (bacteria, broth, and the highest concentration of the solvent used).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well containing the test compound, positive control, and control wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound, with a molecular weight of 214.051 g/mol , is a promising scaffold for further investigation in drug discovery. Based on the activities of related 1,8-naphthyridine derivatives, this compound holds potential as both an anticancer and an antibacterial agent, possibly acting as an antibiotic modulator. The provided synthetic strategy and experimental protocols offer a foundation for researchers to explore the therapeutic potential of this and similar molecules. Further studies are warranted to elucidate the specific biological activities, mechanisms of action, and structure-activity relationships of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

physicochemical properties of 5,7-Dichloro-1,8-naphthyridin-2-amine

An In-Depth Technical Guide on the Physicochemical Properties of 5,7-Dichloro-1,8-naphthyridin-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core . Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines known factual data with estimated values derived from closely related analogs and computational predictions. Detailed experimental protocols for the determination of these properties are provided to facilitate further research.

Physicochemical Properties

The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] this compound (CAS: 131998-24-8) is a halogenated derivative within this class. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₅Cl₂N₃ | Accela ChemBio[3] |

| Molecular Weight | 214.05 g/mol | Cas-Number-Lookup[4] |

| Melting Point | >300 °C (Predicted) | Based on related naphthyridine compounds which often have high melting points due to their rigid, planar structure. |

| Boiling Point | Not Available | Decomposes at high temperatures. |

| Aqueous Solubility | Low (Predicted) | Generally, naphthyridine derivatives exhibit low aqueous solubility but are soluble in organic solvents like DMSO and DMF.[5] |

| pKa | 3.0 - 4.0 (Predicted) | Based on the pKa of related naphthyridines and the electron-withdrawing effects of the chloro substituents. |

| logP (calculated) | ~2.5 (Predicted) | The addition of a second chlorine atom is expected to increase the lipophilicity compared to monochlorinated analogs. |

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a crystalline solid using a melting point apparatus.[6][7]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[6]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 1-2 mm.[8][9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination: Heat the sample rapidly to get an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a new capillary, heat the sample again. As the temperature approaches the approximate melting point (within 15-20°C), reduce the heating rate to 1-2°C per minute.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination (Kinetic Shake-Flask Method)

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound, which is particularly relevant in early drug discovery.[10][11][12][13]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate.

-

Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., ≤1%).

-

Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 to 24 hours) to allow it to reach equilibrium.[12][14]

-

Separation of Undissolved Compound: Use a filter plate to separate any precipitated solid from the saturated solution.

-

Quantification: Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing the response to a standard curve prepared in the same buffer/DMSO mixture.[11]

pKa Determination (UV-Vis Spectrophotometry)

This method is suitable for compounds containing a chromophore near an ionizable center, where the UV-Vis absorbance spectrum changes with pH.[15][16][17][18]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed amount of the stock solution to each well containing the different pH buffers. Include buffer-only blanks.[15]

-

Spectral Measurement: Record the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

-

Data Analysis: Select one or more wavelengths where the absorbance shows a significant change with pH. Plot absorbance versus pH.

-

pKa Calculation: Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa, which corresponds to the pH at the inflection point of the curve.[18]

logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[19][20][21][22][23]

Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Compound Addition: Dissolve a small, accurately weighed amount of the test compound in the pre-saturated aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed container.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. Let the mixture stand until the two phases have completely separated.

-

Phase Separation and Sampling: Carefully separate the two phases. Take an aliquot from each phase for analysis.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Context and Signaling Pathways

1,8-Naphthyridine derivatives are frequently investigated as kinase inhibitors, which are a major class of anticancer drugs.[24][25][26] These compounds often target key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR activation leads to a cascade of downstream events that promote cell proliferation, survival, and metastasis.[27][28][29] Small molecule inhibitors can block these pathways by competing with ATP at the kinase domain of the receptor.

General Experimental Workflow

The development of a novel chemical entity, such as a derivative of this compound, follows a structured workflow from initial concept to a potential drug candidate. This process involves iterative cycles of design, synthesis, and testing to optimize for potency, selectivity, and drug-like properties.[30][31][32][33][34]

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. molecularinfo.com [molecularinfo.com]

- 5. benchchem.com [benchchem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scribd.com [scribd.com]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pharmaguru.co [pharmaguru.co]

- 18. hi-tec.tripod.com [hi-tec.tripod.com]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 24. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

- 27. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. aacrjournals.org [aacrjournals.org]

- 30. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]

- 31. Drug Discovery Workflow - What is it? [vipergen.com]

- 32. blog.biobide.com [blog.biobide.com]

- 33. genemod.net [genemod.net]

- 34. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

Determining the Solubility of 5,7-Dichloro-1,8-naphthyridin-2-amine in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the chemical compound 5,7-Dichloro-1,8-naphthyridin-2-amine in dimethyl sulfoxide (DMSO). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on establishing robust experimental protocols. The accurate determination of solubility in DMSO is a critical parameter in early-stage drug discovery and in vitro assays, as DMSO is a widely utilized solvent for creating stock solutions of test compounds.[1][2]

Quantitative Solubility Data

| Parameter | Value | Method | Temperature (°C) | Reference |

| Kinetic Solubility | > 200 mM (Hypothetical) | High-Throughput Nephelometry | 25 | N/A |

| Thermodynamic Solubility | 150 mM (Hypothetical) | Shake-Flask Method (HPLC) | 25 | N/A |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methods: kinetic and thermodynamic solubility.[3]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated stock solution in DMSO is diluted into an aqueous buffer and allowed to precipitate over a short period. This method is often employed in high-throughput screening settings.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO within a 96-well plate.

-

Aqueous Dilution: Transfer a small volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS). This rapid addition induces precipitation of the less soluble compound.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

Measurement: Determine the concentration of the compound that remains in solution. This is often done using turbidimetric or nephelometric methods, which measure the light scattering caused by precipitated particles. Alternatively, after centrifugation to pellet the precipitate, the concentration in the supernatant can be measured by UV-Vis spectroscopy or HPLC.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid compound. This is considered the "true" solubility and is the gold standard for solubility measurement.[3]

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of DMSO in a vial.[1] Ensure there is undissolved solid material at the bottom of the vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1] A shaker or rotator is recommended for continuous mixing.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.[1]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.[1]

-

Quantification:

-

Accurately dilute the supernatant with a suitable solvent in which the compound is highly soluble (e.g., methanol or acetonitrile).[1]

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[1]

-

A standard calibration curve of the compound should be prepared to ensure accurate quantification.

-

-

Calculation: Back-calculate the original concentration in the undiluted DMSO supernatant to determine the thermodynamic solubility.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Thermodynamic Solubility Workflow

References

Predicted ¹H NMR Spectrum of 5,7-Dichloro-1,8-naphthyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 5,7-Dichloro-1,8-naphthyridin-2-amine. This analysis is crucial for the structural elucidation and purity assessment of this important heterocyclic compound, which serves as a key building block in medicinal chemistry. The predicted spectral data, including chemical shifts, multiplicities, coupling constants, and integration values, are presented in a structured format. Furthermore, a comprehensive experimental protocol for the acquisition of a ¹H NMR spectrum and a logical workflow for the prediction process are provided.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound are summarized in the table below. These predictions are based on the analysis of the chemical structure, established principles of NMR spectroscopy, and comparison with structurally related compounds. The electron-withdrawing effects of the two chlorine atoms and the electron-donating nature of the amine group are key factors influencing the chemical shifts of the aromatic protons.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 6.8 - 7.0 | Doublet | 8.0 - 9.0 (³JH3-H4) | 1H |

| H-4 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 (³JH4-H3) | 1H |

| H-6 | 7.5 - 7.7 | Singlet | - | 1H |

| NH₂ | 5.0 - 6.0 | Broad Singlet | - | 2H |

Note: The chemical shift of the amine (NH₂) protons can be highly variable and is dependent on factors such as solvent and concentration. The peak is often broad due to quadrupole broadening and exchange phenomena.

Rationale for Predictions

The chemical structure of this compound dictates the predicted ¹H NMR spectrum. The 1,8-naphthyridine core is a bicyclic aromatic system.

-

H-3 and H-4: These two protons are on the same pyridine ring as the electron-donating amine group. The amine group's resonance effect increases the electron density at the ortho (H-3) and para (H-4 is meta to the amine, but influenced by the overall electron donation to the ring) positions, causing an upfield shift compared to an unsubstituted naphthyridine. They form a coupled AX spin system and are expected to appear as doublets with a typical ortho-coupling constant.

-

H-6: This proton is situated on the other pyridine ring, which is substituted with two electron-withdrawing chlorine atoms. The deshielding effect of the chlorine atoms will cause a downfield shift for H-6. Since there are no adjacent protons, its signal is predicted to be a singlet.

-

NH₂: The amine protons are exchangeable and often do not couple with neighboring protons, resulting in a broad singlet. Their chemical shift is highly sensitive to the solvent environment.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To experimentally verify the predicted spectrum, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

NMR Spectrometer: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion and resolution of coupling patterns.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') should be used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons for each resonance.

Logical Workflow for Spectrum Prediction

The process of predicting a ¹H NMR spectrum involves a systematic analysis of the molecular structure. The following diagram illustrates the logical workflow employed for the prediction of the ¹H NMR spectrum of this compound.

Caption: Logical workflow for the prediction of the ¹H NMR spectrum.

An In-depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 5,7-Dichloro-1,8-naphthyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed theoretical framework for the mass spectrometric fragmentation of 5,7-Dichloro-1,8-naphthyridin-2-amine. Due to the absence of publicly available experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry and data from structurally related compounds.[1][2][3] The guide includes proposed fragmentation mechanisms, a comprehensive table of predicted ion fragments, a detailed experimental protocol for acquiring mass spectra, and workflow visualizations to aid researchers in their analytical endeavors.

Introduction and Molecular Characterization

This compound is a heterocyclic compound featuring a naphthyridine core, substituted with two chlorine atoms and an amine group. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and metabolic studies.

The fragmentation of this molecule is predicted to be influenced by several key features:

-

The stable 1,8-naphthyridine aromatic system: This will likely result in a prominent molecular ion peak.[1]

-

The two chlorine atoms: The presence of chlorine, with its two abundant isotopes (³⁵Cl and ³⁷Cl), will produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

-

The 2-amino group: This functional group can direct fragmentation through the loss of ammonia (NH₃) or related radicals.[2]

-

Halogen fragmentation patterns: The loss of chlorine radicals (Cl•) or hydrogen chloride (HCl) are common and anticipated fragmentation pathways for chlorinated aromatic compounds.[3]

Molecular and Isotopic Data

The initial step in mass spectrometry is the ionization of the molecule to form a molecular ion (M⁺•). The table below summarizes the key mass data for the target compound.

| Parameter | Value |

| Molecular Formula | C₈H₅Cl₂N₃ |

| Average Molecular Weight | 214.05 g/mol |

| Monoisotopic Mass | 212.98605 Da |

| Predicted [M+H]⁺ (ESI) | 213.99388 Da |

| Predicted Molecular Ion Isotopic Pattern (EI-MS) | |

| [M]⁺• (C₈H₅³⁵Cl₂N₃) | m/z 213.0 (100%) |

| [M+2]⁺• (C₈H₅³⁵Cl³⁷ClN₃) | m/z 215.0 (~65%) |

| [M+4]⁺• (C₈H₅³⁷Cl₂N₃) | m/z 217.0 (~11%) |

Proposed Fragmentation Pathway

The fragmentation of energetically unstable molecular ions provides valuable structural information.[4][5] For this compound, the fragmentation cascade is likely initiated by the loss of a chlorine atom, followed by sequential losses of small molecules and radicals.

A proposed fragmentation pathway is visualized below. The pathway begins with the molecular ion (m/z 213, considering only the ³⁵Cl isotope for simplicity) and details the subsequent generation of major fragment ions.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Summary of Predicted Fragment Ions

The following table summarizes the major ions predicted to be observed in the mass spectrum, their mass-to-charge ratio (m/z), the corresponding neutral loss, and the proposed ionic structure.

| m/z (³⁵Cl) | Proposed Formula | Neutral Loss | Description of Fragmentation |

| 213 | [C₈H₅Cl₂N₃]⁺• | - | Molecular Ion (M⁺•) |

| 178 | [C₈H₅ClN₃]⁺• | Cl• | Loss of a chlorine radical from the molecular ion. This is a common initial fragmentation for alkyl and aryl halides.[3] |

| 163 | [C₈H₄ClN₂]⁺ | HCN | Loss of hydrogen cyanide from the monochlorinated fragment, likely involving the amine group and an adjacent ring carbon. |

| 142 | [C₈H₄N₃]⁺ | HCl | Elimination of hydrogen chloride from the m/z 178 fragment. |

| 116 | [C₇H₄N₂]⁺• | HCN | Loss of hydrogen cyanide from the m/z 142 fragment, indicating further breakdown of the heterocyclic ring structure. |

Experimental Protocols

To validate the predicted fragmentation, a detailed experimental approach is necessary. Below is a representative protocol for analyzing a solid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Sample Preparation and GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to obtain a final working concentration of approximately 10-50 µg/mL.

-

-

Instrumentation (GC-MS with EI Source):

-

Gas Chromatograph (GC):

-

Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 450.

-

Scan Rate: 2 scans/second.

-

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the target compound.

-

Extract the mass spectrum from the peak apex.

-

Analyze the molecular ion cluster to confirm the presence of two chlorine atoms.

-

Identify major fragment ions and propose fragmentation pathways based on the observed neutral losses.

-

Compare the experimental spectrum with spectral libraries (if available) and the predicted fragmentation pattern outlined in this guide.

-

General Analytical Workflow

The logical flow from sample to result in a mass spectrometry experiment is crucial for obtaining reliable data.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This guide presents a predictive analysis of the mass spectrometric fragmentation of this compound. The proposed pathway, centered on the initial loss of a chlorine radical followed by subsequent losses of HCl and HCN, provides a solid foundation for interpreting experimental data. The characteristic isotopic signature of the dichloro-substituents will be a key diagnostic feature in the mass spectrum. The provided experimental protocol offers a clear methodology for obtaining high-quality data for this compound. It is imperative that these theoretical predictions are confirmed through empirical analysis.

References

Crystal Structure of Dichloro-Substituted Naphthyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of dichloro-substituted naphthyridines, with a primary focus on 2,7-dichloro-1,8-naphthyridine. Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, are of significant interest in medicinal chemistry and materials science. The introduction of chloro-substituents can significantly modulate their electronic properties, crystal packing, and biological activity. This document summarizes key crystallographic data, details experimental protocols for synthesis and structure determination, and presents logical workflows through diagrams.

Synthesis of Dichloro-Substituted Naphthyridines

The synthesis of dichloro-substituted naphthyridines often involves the chlorination of the corresponding dihydroxynaphthyridines. A general and widely used method employs phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.

Experimental Protocol: Synthesis of 2,7-dichloro-1,8-naphthyridine

A common synthetic route to 2,7-dichloro-1,8-naphthyridine involves the treatment of 1,8-naphthyridine-2,7-diol with a chlorinating agent. The following protocol is adapted from established literature procedures.

Materials:

-

1,8-Naphthyridine-2,7-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene (solvent)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of 1,8-naphthyridine-2,7-diol in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of N,N-dimethylformamide is added to the suspension.

-

Phosphorus oxychloride is added dropwise to the mixture at room temperature.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the excess phosphorus oxychloride is carefully quenched by pouring the reaction mixture onto crushed ice.

-

The aqueous solution is neutralized with a saturated sodium bicarbonate solution until a pH of approximately 7-8 is reached.

-

The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2,7-dichloro-1,8-naphthyridine can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis and purification of 2,7-dichloro-1,8-naphthyridine.

Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of the crystal structure of a dichloro-substituted naphthyridine derivative.

Procedure:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

The logical flow of a single-crystal X-ray diffraction experiment is depicted in the diagram below.

Crystallographic Data of Dichloro-Substituted Naphthyridines

The following table summarizes the key crystallographic data for a representative complex containing 2,7-dichloro-1,8-naphthyridine. This data is indicative of the structural features of the dichloro-naphthyridine moiety.

| Parameter | Value |

| Compound | [Complex of 2,7-dichloro-1,8-naphthyridine] |

| Chemical Formula | C₈H₄Cl₂N₂ (ligand) |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [e.g., 8.123] |

| b (Å) | [e.g., 15.456] |

| c (Å) | [e.g., 9.789] |

| α (°) | 90 |

| β (°) | [e.g., 105.3] |

| γ (°) | 90 |

| Volume (ų) | [e.g., 1185.4] |

| Z | 4 |

Note: The crystallographic data presented here is illustrative and based on a representative structure. Actual values will vary for different isomers and crystal forms.

Structural Features of Dichloro-Substituted Naphthyridines

The presence of two chlorine atoms on the naphthyridine scaffold has a significant impact on its electronic and structural properties. The electron-withdrawing nature of the chlorine atoms influences the charge distribution within the aromatic system.

In the solid state, the crystal packing of dichloro-substituted naphthyridines is often governed by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The planarity of the naphthyridine core is a key feature, although slight deviations can occur due to crystal packing effects.

The relationship between the molecular structure and the resulting crystal packing is a critical aspect of solid-state chemistry and is visualized in the following diagram.

Conclusion

This technical guide has provided an overview of the synthesis, crystal structure determination, and structural features of dichloro-substituted naphthyridines, with a focus on 2,7-dichloro-1,8-naphthyridine. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in the fields of medicinal chemistry, chemical crystallography, and materials science. The crystallographic data, while based on a representative example, highlights the key structural parameters of this class of compounds. Further research into the synthesis and crystallographic characterization of a wider range of dichloro-substituted naphthyridine isomers is warranted to expand our understanding of their structure-property relationships and to facilitate the design of new functional molecules.

Biological Screening of 2-Amino-1,8-naphthyridine Derivatives: A Technical Overview

Disclaimer: Extensive research for publicly available biological screening data on 5,7-Dichloro-1,8-naphthyridin-2-amine did not yield any specific results. This technical guide therefore focuses on the biological screening of closely related and well-studied 2-amino-1,8-naphthyridine derivatives , particularly those with substitutions at the 5- and 7-positions, to provide relevant insights for researchers, scientists, and drug development professionals.

The 1,8-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive overview of the biological screening of these derivatives, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of the 2-amino-1,8-naphthyridine scaffold have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cell proliferation, such as topoisomerase II.[5]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of various 2-amino-1,8-naphthyridine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Substituted 2-Phenyl-1,8-naphthyridin-4-ones

| Compound ID | Cell Line | IC₅₀ (µM) |

| 5 | HeLa | <0.7 |

| 10 | HeLa | <0.7 |

| 15 | HeLa | <0.7 |

| 14 | HeLa | 2.6 |

| 16 | HeLa | 0.71 |

| 4 | HL-60 | <0.1 |

| 5 | HL-60 | <0.1 |

| 6 | HL-60 | <0.1 |

Data sourced from a study on the cytotoxicity of naphthyridine derivatives in human cervical cancer (HeLa) and leukemia (HL-60) cell lines.[5]

Table 2: Cytotoxicity of Halogenated 1,8-Naphthyridine-3-Carboxamide Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) |

| 47 | MIAPaCa | 0.41 |

| 47 | K-562 | 0.77 |

| 36 | PA-1 | 1.19 |

Data represents the cytotoxic activity against pancreatic cancer (MIAPaCa), leukemia (K-562), and ovarian cancer (PA-1) cell lines.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the 2-amino-1,8-naphthyridine derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[2]

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[2]

Procedure:

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A known cytotoxic agent is used as a positive control.[2]

-

Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[2]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).[2]

-

Formazan Solubilization: After a further incubation period, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

While some 1,8-naphthyridine derivatives exhibit direct antibacterial activity, a significant area of research focuses on their role as antibiotic modulators, enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) bacterial strains.[7][8]

Quantitative Data: Antibiotic-Modulating Activity

The following table summarizes the antibiotic-modulating activity of a sulfonamide derivative of 2-amino-5-chloro-1,8-naphthyridine in combination with various fluoroquinolones against multi-resistant bacterial strains. The derivative itself did not show clinically relevant antibacterial activity (MIC ≥ 1024 µg/mL).[7] However, it significantly reduced the MIC of the tested antibiotics, indicating a synergistic effect.[7][9]

Table 3: Synergistic Antibacterial Activity of a 2-Amino-5-chloro-1,8-naphthyridine Derivative

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Derivative (µg/mL) | Fold Reduction in MIC |

| Escherichia coli 06 | Norfloxacin | 128 | 64 | 2 |

| Escherichia coli 06 | Ofloxacin | 64 | 32 | 2 |

| Escherichia coli 06 | Lomefloxacin | 16 | 3.2 | 5 |

| Staphylococcus aureus 10 | Norfloxacin | >1024 | 256 | >4 |

| Pseudomonas aeruginosa 24 | Norfloxacin | >1024 | 512 | >2 |

Data sourced from a study on the enhancement of antibiotic activity by 1,8-naphthyridine derivatives.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the compounds is determined using the broth microdilution method.[8]

Procedure:

-

Bacterial Strains: Multi-resistant strains of bacteria are used.[8]

-

Inoculum Preparation: Bacterial cultures are grown to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

-

Compound Preparation: The 1,8-naphthyridine derivative and the antibiotics are dissolved in dimethyl sulfoxide (DMSO).[8]

-

Assay Setup: The assay is performed in 96-well microtiter plates. The wells contain the bacterial inoculum in a suitable broth medium (e.g., Mueller-Hinton Broth) and serial dilutions of the test compounds.[8]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[8]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

-

Antibiotic Modulation Assay: To assess the synergistic effect, a sub-inhibitory concentration (e.g., MIC/8) of the 1,8-naphthyridine derivative is added to the wells containing the serial dilutions of the antibiotics, and the MIC is determined as described above.[9]

Kinase Inhibitory Activity

Derivatives of naphthyridines have also been investigated as kinase inhibitors, which are crucial in cancer therapy as they can block signaling pathways that promote cell proliferation and survival.[10]

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer. Some kinase inhibitors target components of this pathway.

Experimental Protocol: Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

The inhibitory activity of compounds against specific kinases can be quantified using assays like the ADP-Glo™ Kinase Assay.

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly correlated with kinase activity.

Procedure:

-

Kinase Reaction: The kinase, substrate, ATP, and the test compound (at varying concentrations) are incubated in the reaction buffer.

-

ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

-

ADP Conversion: A kinase detection reagent is added to convert ADP to ATP and to catalyze a luciferase/luciferin reaction, generating a luminescent signal.

-

Luminescence Measurement: The luminescence is measured using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: The inhibitory activity of the test compound is determined by comparing the luminescence in the presence of the compound to the control reactions. IC₅₀ values are then calculated.

This guide provides a foundational understanding of the biological screening of 2-amino-1,8-naphthyridine derivatives. Further research and development in this area hold the potential for the discovery of novel therapeutic agents for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5,7-Dichloro-1,8-naphthyridin-2-amine: A Scoping Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific in-depth studies on the biological activity and therapeutic targets of 5,7-Dichloro-1,8-naphthyridin-2-amine. This guide, therefore, provides a comprehensive overview based on the well-established activities of the broader 1,8-naphthyridine class of compounds, offering insights into the potential therapeutic avenues for the title compound. All data and experimental protocols are extrapolated from studies on structurally related analogs.

The 1,8-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets and form the core of numerous therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] The introduction of halogen atoms, such as chlorine, and an amine group at specific positions on the naphthyridine ring can significantly influence the compound's biological profile.

Potential Therapeutic Applications

Based on the activities of related 1,8-naphthyridine derivatives, this compound could be investigated for the following therapeutic applications:

-

Anticancer Activity: Many 1,8-naphthyridine derivatives exhibit potent cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms often involve the inhibition of key enzymes involved in DNA replication and cell division, such as topoisomerase II.[5]

-

Antimicrobial Activity: The 1,8-naphthyridine core is structurally similar to quinolone antibiotics and is known to target bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[5] Furthermore, some derivatives act as antibiotic modulators, enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) bacterial strains.[6]

-

Anti-inflammatory Activity: Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.[5]

Potential Signaling Pathways and Molecular Targets

The diverse biological activities of 1,8-naphthyridine derivatives suggest their interaction with multiple signaling pathways. A potential mechanism of action for the anticancer activity of this class of compounds is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and recombination.

Caption: Hypothesized mechanism of anticancer activity via Topoisomerase II inhibition.

Experimental Protocols

To evaluate the potential therapeutic applications of this compound, a series of in vitro assays would be necessary. The following are detailed methodologies for key experiments based on studies of related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental in determining the cytotoxic potential of a compound against cancer cell lines.

Workflow:

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.[5]

-

Incubation: The plates are incubated for 48 to 72 hours.[5]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[5]

-

Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Detailed Protocol:

-

Bacterial Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[6]

-

Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.[6]

-

Serial Dilution: The compound is serially diluted in the broth medium in a 96-well microtiter plate.[6]

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.[6]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[6]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Quantitative Data from Related Compounds

While no specific data exists for this compound, the following table summarizes the in vitro activity of a structurally related sulfonamide derivative of 2-Amino-5-chloro-1,8-naphthyridine as an antibiotic modulator.[6] This data illustrates the potential of this chemical class to enhance the activity of existing antibiotics.

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Derivative (µg/mL) | Fold Reduction in MIC |

| Escherichia coli 06 | Norfloxacin | 128 | 64 | 2 |

| Ofloxacin | 64 | 32 | 2 | |

| Lomefloxacin | 16 | 3.2 | 5 | |

| Staphylococcus aureus 10 | Norfloxacin | >1024 | 256 | >4 |

| Ofloxacin | 256 | 64 | 4 | |

| Lomefloxacin | 32 | 8 | 4 | |

| Pseudomonas aeruginosa 24 | Norfloxacin | >1024 | 512 | >2 |

| Ofloxacin | 512 | 128 | 4 | |

| Lomefloxacin | 64 | 16 | 4 |

Conclusion and Future Directions

The 1,8-naphthyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive research on related analogs strongly suggests its potential as an anticancer, antimicrobial, and/or anti-inflammatory agent.

Future research should focus on the synthesis and in vitro screening of this compound to elucidate its specific biological activities and therapeutic targets. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of derivatives, would be crucial in identifying lead compounds with enhanced potency and selectivity. Subsequent in vivo studies would then be necessary to validate the therapeutic potential of promising candidates. The logical progression for such a drug discovery effort is outlined below.

References

- 1. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Rise of a Privileged Scaffold: 5,7-Dichloro-1,8-naphthyridin-2-amine in Kinase Inhibition

An In-depth Technical Guide for Drug Discovery Professionals

The relentless pursuit of novel therapeutics in oncology and immunology has solidified the importance of kinase inhibitors as a cornerstone of modern medicine. Within the vast chemical space of potential inhibitors, the 1,8-naphthyridine nucleus has emerged as a "privileged scaffold," a structural motif repeatedly found in compounds with potent and diverse biological activities. [1][2]This technical guide delves into the specifics of a particularly promising starting point for the synthesis of next-generation kinase inhibitors: 5,7-dichloro-1,8-naphthyridin-2-amine . This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of its synthetic utility, structure-activity relationships (SAR), and the experimental methodologies crucial for advancing drug discovery programs based on this core.

The 1,8-naphthyridine framework's unique arrangement of nitrogen atoms facilitates critical hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it an ideal foundation for inhibitor design. [3]The strategic placement of chlorine atoms at the 5 and 7 positions of the naphthyridine ring in this compound offers synthetic handles for the introduction of diverse substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. [4]

Kinase Inhibition Profile: A Scaffold with Broad Potential

Derivatives of the 1,8-naphthyridine scaffold have demonstrated inhibitory activity against a wide array of kinases implicated in various diseases, particularly cancer. While specific data for derivatives of this compound is often embedded within broader studies, the existing literature points towards its potential to generate inhibitors for several key kinase families.

Table 1: Representative Kinase Targets for 1,8-Naphthyridine-Based Inhibitors

| Kinase Target Family | Specific Examples | Therapeutic Relevance | Reference |

| Tyrosine Kinases | EGFR, VEGFR, c-Kit | Cancer | |

| Serine/Threonine Kinases | Aurora Kinases, CK2, PDK-1 | Cancer, Inflammation | |

| Janus Kinases (JAKs) | JAK family members | Inflammatory Diseases | |

| Spleen Tyrosine Kinase (Syk) | Syk | Autoimmune Diseases, Cancer |

This table is a compilation of data from various studies on 1,8-naphthyridine derivatives and is intended to be illustrative of the potential of the this compound scaffold.

Crafting the Inhibitor: Synthetic Strategies

The core structure of this compound serves as a versatile building block. The chlorine atoms at the C5 and C7 positions are amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of side chains.

General Synthetic Workflow:

Key Experimental Protocols

Reproducibility and accuracy are paramount in drug discovery. This section provides detailed methodologies for key experiments cited in the evaluation of 1,8-naphthyridine-based kinase inhibitors.

Synthesis of 5,7-Disubstituted-1,8-naphthyridin-2-amine Derivatives (General Protocol)

This protocol outlines a typical nucleophilic aromatic substitution to generate a library of candidate compounds.

Materials:

-

This compound

-

Various primary or secondary amines

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

If a second substitution at the C5 position is desired, the purified 7-substituted-5-chloro-1,8-naphthyridin-2-amine can be subjected to a similar reaction with a different amine.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate).

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96- or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (typically 30 °C or 37 °C) for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Workflow for Kinase Inhibition Assay:

Cell-Based Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines. [4] Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-